

Cervagem discovery and development timeline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cervagem
Cat. No.:	B10828591

[Get Quote](#)

An in-depth technical guide on the discovery, development, and clinical application of **Cervagem** (gemeprost).

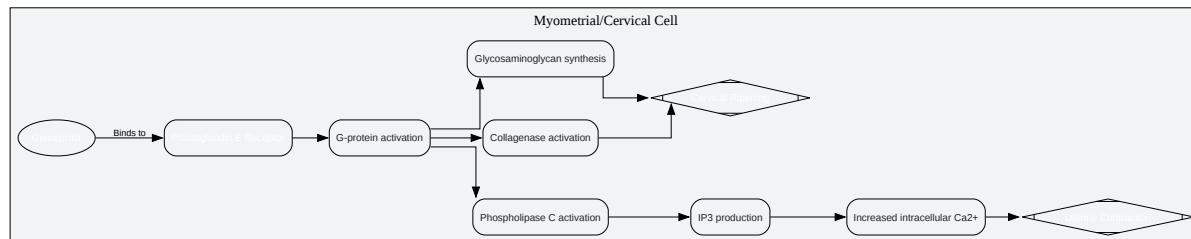
Introduction

Cervagem, the trade name for the active ingredient gemeprost, is a synthetic analogue of prostaglandin E1. It is a crucial pharmacological agent in obstetrics and gynecology, primarily utilized for its potent effects on cervical ripening and uterine contraction. Developed in the latter half of the 20th century, gemeprost has become an important tool for procedures such as the dilatation and softening of the cervix prior to surgical procedures in pregnancy and for the induction of medical abortion. This technical guide provides a comprehensive overview of the discovery and development timeline of **Cervagem**, its mechanism of action, pharmacokinetic profile, and a detailed summary of key clinical trial data.

Discovery and Development Timeline

The development of gemeprost was pioneered by the Japanese company Ono Pharmaceutical Co., Ltd., which has a long history in prostaglandin research, having achieved the world's first total chemical synthesis of prostaglandins on a commercial basis in 1968.

- Early 1970s: Ono Pharmaceutical Co., Ltd. initiated research to develop a synthetic prostaglandin analogue for obstetric and gynecological applications. This research led to the synthesis of ONO-802, which would later be known as gemeprost.
- 1977-1978: The first clinical trials of ONO-802 were conducted. A significant series of trials took place at 12 universities in Japan between December 1977 and July 1978, evaluating its


use in both first and second-trimester pregnancies.

- 1977: The first published clinical trial of ONO-802 was reported by Karim et al. at the National University of Singapore, marking its emergence in the international scientific community.
- 1984: Gemeprost received manufacturing and marketing approval in Japan under the brand name Preglandin for second-trimester abortions.
- Late 1980s - Present: Following its approval, numerous clinical studies have been conducted worldwide to optimize dosing regimens, explore its use in combination with other drugs like mifepristone, and further establish its safety and efficacy profile for various clinical indications.

Mechanism of Action

Gemeprost exerts its effects by mimicking the actions of endogenous prostaglandin E1. Its primary mechanism involves binding to specific prostaglandin receptors on the smooth muscle cells of the uterus and cervix, initiating a cascade of intracellular events.

Upon binding, gemeprost stimulates an increase in intracellular calcium levels within the uterine muscle cells, which in turn promotes uterine contractions. In the cervix, gemeprost facilitates ripening by promoting the breakdown of collagen and increasing the production of glycosaminoglycans. This leads to a softening, thinning, and dilation of the cervix. Additionally, gemeprost can sensitize the myometrium to the effects of oxytocin, further enhancing uterine contractility.

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of gemeprost in uterine and cervical cells.

Pharmacokinetics

The pharmacokinetic profile of gemeprost is characterized by its local administration and subsequent metabolism.

Parameter	Description
Absorption	Administered as a vaginal pessary, with a bioavailability of 12-28%. Peak plasma concentrations are typically reached within 2-3 hours.
Distribution	Acts locally on the cervix and uterus.
Metabolism	Rapidly metabolized in the liver via esterification to its main metabolite, de-esterified gemeprost.
Excretion	Approximately 50% of the absorbed dose is excreted in the urine as metabolites within 24 hours.

Clinical Development

The clinical development of gemeprost has focused on two primary indications: cervical dilatation in the first trimester prior to surgical procedures and the induction of abortion in the second trimester.

First-Trimester Cervical Dilatation

Gemeprost has been shown to be effective in softening and dilating the cervix in the first trimester, which can reduce the need for mechanical dilatation and potentially decrease the risk of cervical trauma.

Study	N	Dosage Regimen	Key Outcomes
Double-blind study (unnamed)	-	1 mg vaginal pessary 3 hours prior to abortion	Average cervical size of 10 mm (vs. 7 mm in placebo, $p < 0.001$). 80% of patients required no further dilatation (vs. 19% in placebo).
Stornes & Rasmussen, 1991	108	1 mg gemeprost pessary 4 hours before abortion	Further dilatation was significantly easier after gemeprost compared to Lamicel tent.
Egarter et al., 1995	87	1 mg gemeprost suppositories	For missed abortion, PGE1 treatment was effective in 76.7% of patients.

Second-Trimester Pregnancy Termination

Gemeprost is widely used for the medical termination of pregnancy in the second trimester, often in combination with mifepristone.

Study	N	Dosage Regimen	Key Outcomes
Open trial (unnamed)	100	1 mg every 3 hours vs. 1 mg every 6 hours	Median abortion interval: 15.9h (3-hourly) vs. 16.9h (6-hourly). Cumulative abortion rates at 24h: 88% (3-hourly) vs. 82% (6-hourly).
Comparative study (unnamed)	152	1 mg gemeprost every 3 hours vs. 40 mg intra-amniotic PGF2 alpha	24-hour success rate: 81% with gemeprost vs. 64% with PGF2 alpha ($p < 0.02$). Mean abortion times were similar (14.3h vs. 14.8h).
Armatage & Luckas, 1996	-	3-hourly vs. 6-hourly regimen	Median abortion interval: 16h (3-hourly) vs. 15h (6-hourly). Cumulative abortion rates: 98% (3-hourly) vs. 91.8% (6-hourly). The 6-hour group required a significantly lower total dose.
Study with Mifepristone (unnamed)	197	600 mg mifepristone followed by 1 mg gemeprost every 6 hours	Median abortion time: 9.0h (primigravidae) and 7.2h (multigravidae). All but seven women aborted within 24 hours.
Randomized trial (unnamed)	100	200 mg mifepristone followed by 1 mg gemeprost every 6 hours vs. misoprostol	Median prostaglandin-abortion interval: 6.6h (gemeprost) vs. 6.1h (misoprostol) (not significant).

Cumulative abortion
rates at 24h: 96%
(gemeprost) vs. 94%
(misoprostol).

Experimental Protocols

The clinical development of gemeprost has been supported by numerous well-designed clinical trials. The following is a representative protocol for a study evaluating different dosing regimens of gemeprost for second-trimester pregnancy termination.

Study Title: A Randomized Trial of Two Regimens for the Administration of Vaginal Prostaglandins (Gemeprost) for the Induction of Midtrimester Abortion

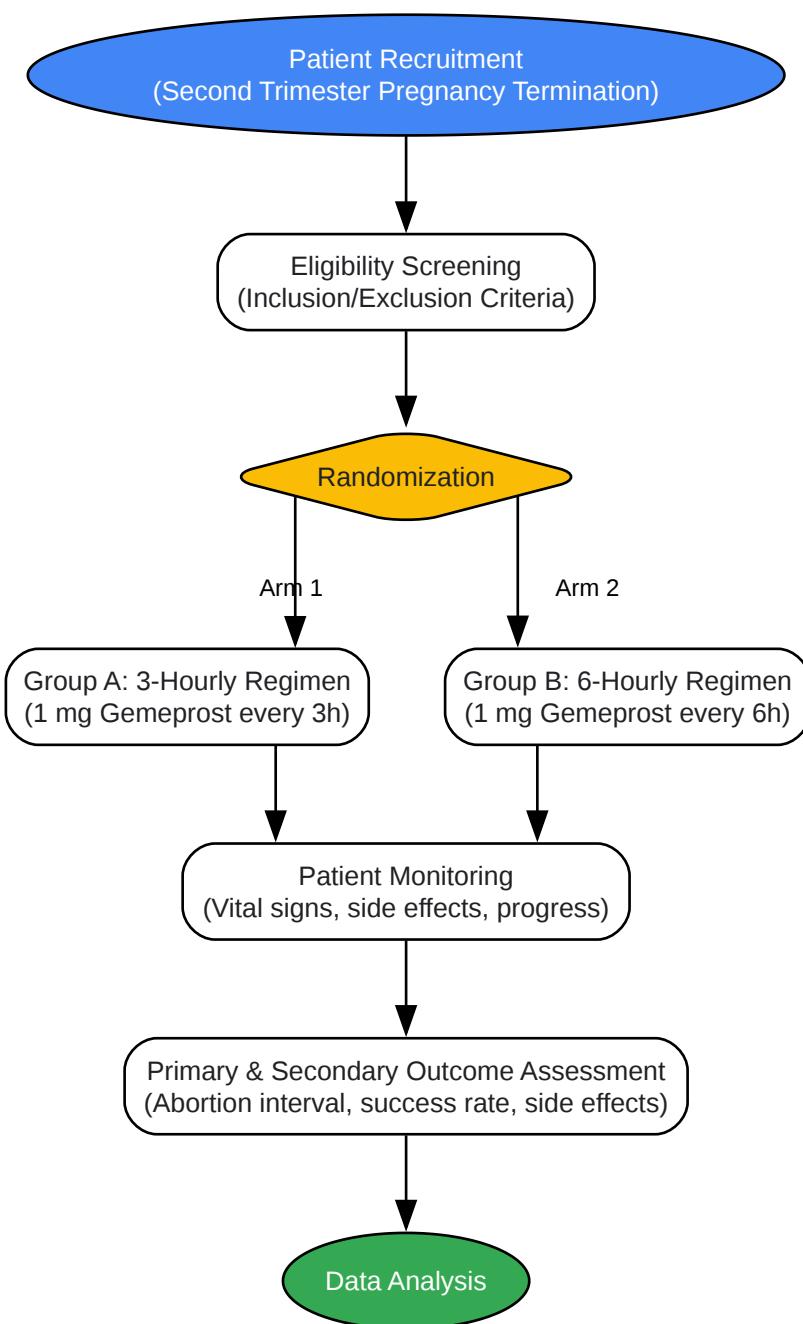
Objective: To compare the efficacy and side effects of a 3-hourly versus a 6-hourly regimen of gemeprost for the induction of second-trimester abortion.

Study Design: A randomized controlled trial.

Patient Population: Women undergoing second-trimester termination of pregnancy.

Intervention:

- Group 1 (3-hourly regimen): 1 mg gemeprost vaginal pessary inserted into the posterior vaginal fornix every 3 hours.
- Group 2 (6-hourly regimen): 1 mg gemeprost vaginal pessary inserted into the posterior vaginal fornix every 6 hours.


Primary Outcome Measures:

- Induction-abortion interval (time from the first pessary to the expulsion of the fetus).
- Cumulative abortion rate at 24 and 48 hours.

Secondary Outcome Measures:

- Total dose of gemeprost required.

- Incidence of side effects (e.g., nausea, vomiting, diarrhea, pain).
- Need for analgesia.
- Rate of incomplete abortion requiring surgical intervention.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for a randomized clinical trial of gemeprost.

Conclusion

Cervagem (gemeprost) has a well-documented history of discovery and development, originating from the pioneering prostaglandin research at Ono Pharmaceutical Co., Ltd. Its mechanism of action, centered on prostaglandin receptor agonism, leads to potent effects on uterine contractility and cervical ripening. Extensive clinical trials have established its efficacy and safety for cervical dilatation in the first trimester and for the induction of medical abortion in the second trimester, solidifying its role as a key therapeutic option in obstetrics and gynecology. Ongoing research continues to refine its clinical application, particularly in combination with other agents to optimize patient outcomes.

- To cite this document: BenchChem. [Cervagem discovery and development timeline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10828591#cervagem-discovery-and-development-timeline\]](https://www.benchchem.com/product/b10828591#cervagem-discovery-and-development-timeline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com